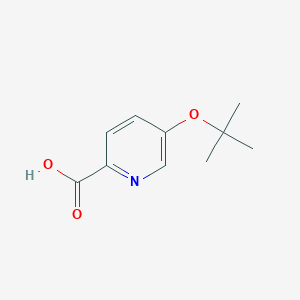

5-(tert-Butoxy)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRGDTSIOIZIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392467-07-0 | |

| Record name | 5-(tert-butoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(tert-Butoxy)picolinic acid chemical structure and properties

Structure, Synthesis, and Application in Drug Discovery

Executive Summary & Molecular Identity

5-(tert-Butoxy)picolinic acid is a specialized pyridine derivative serving as a critical intermediate in medicinal chemistry and coordination complex design. It functions primarily as a lipophilic, metabolically stable isostere of 5-hydroxypicolinic acid.

Critical Distinction: Researchers frequently confuse this compound with 5-[(tert-butoxycarbonyl)amino]picolinic acid (the Boc-protected amine). This guide explicitly covers the ether derivative (5-O-tBu), not the carbamate.

Chemical Identity Table[1]

| Property | Detail |

| IUPAC Name | 5-(2-methylpropan-2-yl)oxypyridine-2-carboxylic acid |

| Common Name | This compound |

| CAS Registry Number | 1392467-07-0 (Verify with specific supplier; often custom synthesized) |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| SMILES | CC(C)(C)OC1=CN=C(C(=O)O)C=C1 |

| Key Functional Groups | Pyridine Nitrogen, Carboxylic Acid (C2), tert-Butyl Ether (C5) |

Physicochemical Profile & Structural Analysis[8]

The introduction of the bulky tert-butoxy group at the C5 position of the picolinic acid scaffold dramatically alters the physicochemical landscape of the molecule compared to the parent picolinic acid.

Electronic & Steric Properties[9]

-

Lipophilicity (LogP): The tert-butyl group acts as a "grease ball," significantly increasing the LogP. While picolinic acid is highly polar (LogP ≈ 0.6), the 5-tBuO derivative has a predicted LogP of ~2.5–2.8 . This enhancement is crucial for cell permeability in drug candidates.

-

Acidity (pKa): The pKa of the carboxylic acid is modulated by the electronic effect of the substituent at C5.

-

Inductive Effect (-I): The oxygen atom is electron-withdrawing, potentially lowering pKa.

-

Resonance Effect (+R): The lone pairs on the ether oxygen donate into the pyridine ring, increasing electron density at the nitrogen and carboxylate.

-

Net Effect: The +R effect generally dominates in 5-alkoxy pyridines. The pKa is expected to be slightly higher (less acidic) than picolinic acid (pKa 5.4), estimated in the range of 5.6–6.0 .

-

-

Metabolic Stability: Unlike simple methyl ethers (demethylated by CYPs) or esters (hydrolyzed by esterases), the tert-butyl ether is sterically hindered and generally resistant to rapid metabolic cleavage, making it a robust pharmacophore.

Solubility Profile

-

Water: Low to moderate (pH dependent; soluble as a salt at pH > 7).

-

Organic Solvents: High solubility in DCM, EtOAc, and THF due to the lipophilic tert-butyl tail.

Synthetic Pathways[10][11]

Two primary routes exist for synthesizing this compound. The choice depends on scale and available starting materials.

Route A: Nucleophilic Aromatic Substitution (SNAr) – Scalable/Industrial

This is the preferred route for multigram synthesis, utilizing the electron-deficient nature of the pyridine ring activated by the nitrile group.

Mechanism: The nitrile at C2 and the ring nitrogen make C5 electrophilic enough to displace a fluoride ion using the bulky tert-butoxide nucleophile.

Figure 1: Industrial synthesis via SNAr displacement of fluoride.

Route B: Imidate Alkylation – Laboratory/Mild

This route is ideal if 5-hydroxypicolinic acid esters are already available. It avoids harsh basic conditions that might degrade sensitive substrates.[1][2]

Reagents: tert-Butyl 2,2,2-trichloroacetimidate (TBTA), BF₃·OEt₂ (catalyst). Mechanism: Acid-catalyzed alkylation of the phenol oxygen.

Detailed Experimental Protocol (Route A)

This protocol is adapted from patent literature (e.g., WO2012106499) and optimized for reproducibility.

Step 1: Etherification (SNAr)

Objective: Convert 5-fluoropyridine-2-carbonitrile to 5-(tert-butoxy)pyridine-2-carbonitrile.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagent Prep: Charge the flask with Sodium tert-butoxide (NaOtBu) (1.6 equiv).

-

Solvent: Add anhydrous DMF (Dimethylformamide) or a DMF/HMPA mixture (Note: HMPA is toxic; DMPU is a safer alternative). Concentration should be ~0.5 M.[3]

-

Addition: Cool to 0°C. Add 5-fluoropyridine-2-carbonitrile (1.0 equiv) portion-wise.

-

Reaction: Allow the "dark mixture" to warm to room temperature and stir for 12–16 hours.

-

Workup:

Step 2: Hydrolysis

Objective: Convert the nitrile to the carboxylic acid.

-

Dissolution: Dissolve the crude nitrile in Ethanol (EtOH).

-

Base Hydrolysis: Add 2.5 M NaOH (aqueous) (5.0 equiv).

-

Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by LC-MS for disappearance of nitrile (M+H ~177) and appearance of acid (M+H ~196).

-

Isolation:

-

Cool to room temperature.[4]

-

Concentrate to remove EtOH.

-

Critical Step: Acidify the aqueous residue carefully with 1N HCl to pH ~3–4. The product should precipitate.

-

Filter the solid or extract with EtOAc/THF (if solubility is high).

-

Recrystallize from EtOAc/Hexanes if necessary.

-

Applications in Drug Discovery & Catalysis

Medicinal Chemistry: The "Lipophilic Switch"

This compound is used to modulate the properties of metalloenzyme inhibitors (e.g., Histone Deacetylase (HDAC) or Prolyl Hydroxylase (PHD) inhibitors).

-

Bioisosterism: It replaces 5-hydroxypicolinic acid. The tert-butyl group masks the polar hydroxyl, improving membrane permeability (Papp) and preventing Phase II conjugation (glucuronidation) of the phenol.

-

Binding Mode: The picolinic acid core binds the active site metal (Zn²⁺ or Fe²⁺) in a bidentate fashion. The 5-position projects into the solvent-accessible pocket or hydrophobic sub-pocket; the tert-butyl group fills hydrophobic cavities, increasing potency.

Coordination Chemistry

As a ligand, the 5-tert-butoxy group imparts solubility to metal complexes in non-polar solvents (toluene, hexane), which is vital for homogeneous catalysis applications where unsubstituted picolinate complexes might precipitate.

Figure 2: Strategic applications in pharmaceutical and catalytic workflows.

References

-

Patent AU2012212196A1 . Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels. (Describes the synthesis of 5-tert-butoxypicolinic acid from 5-fluoropyridine-2-carbonitrile).

-

Beilstein J. Org. Chem. 2013, 9, 1867–1872. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand. (Provides context on picolinic acid functionalization and properties).

-

PubChem Compound Summary . 5-tert-butoxypyridine-2-carboxylic acid. (Verification of chemical identity and predicted properties).

-

Tetrahedron Letters . 1998, 39, 1713-1716. Reaction of phenols with tert-butyl trichloroacetimidate. (Methodology for Route B).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AU2012212196A1 - Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]

- 4. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

Solubility Profile and Handling of 5-(tert-Butoxy)picolinic Acid

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-(tert-Butoxy)picolinic acid .

Content Type: Technical Guide | Subject: CAS 1392467-07-0 | Audience: Process Chemists & Researchers

Executive Summary

This compound (CAS 1392467-07-0) is a lipophilic derivative of picolinic acid utilized as a building block in medicinal chemistry, particularly for ion channel modulators and metalloprotein ligands. Unlike the parent picolinic acid, which is highly water-soluble, the introduction of the tert-butoxy group at the C5 position significantly alters its solvation thermodynamics. This group imparts lipophilicity, making the compound soluble in chlorinated and polar aprotic organic solvents while rendering it sparingly soluble in neutral aqueous media.

Critical Distinction: Researchers frequently confuse this compound with 5-[(tert-butoxycarbonyl)amino]picolinic acid (Boc-amino derivative). This guide focuses strictly on the ether derivative (5-tert-butoxy), whose chemical stability and solubility differ markedly from the carbamate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | 5-(tert-Butoxy)pyridine-2-carboxylic acid |

| CAS Number | 1392467-07-0 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | Yellow to beige solid |

| pKa (Predicted) | ~3.8 (COOH), ~2.5 (Pyridine N) |

| LogP (Predicted) | ~1.8 – 2.2 (Lipophilic shift vs. Picolinic Acid LogP ~0.[1][2][3][4][5]8) |

Structural Impact on Solubility

-

The tert-Butoxy Group: This bulky, hydrophobic moiety disrupts the crystal lattice energy relative to the parent acid and facilitates interaction with non-polar and moderately polar solvents (DCM, EtOAc).

-

The Zwitterionic Core: Like all picolinic acids, the molecule can exist in a zwitterionic state (proton transfer from COOH to Pyridine N). However, the electron-donating tert-butoxy group increases the electron density on the ring, potentially stabilizing the neutral form in organic media.

Solubility Landscape

The following data categorizes solvent compatibility based on experimental workup procedures and calculated physicochemical properties.

A. Organic Solvents (High Solubility)

These solvents are recommended for synthesis, extraction, and preparation of stock solutions (50–100 mg/mL).

| Solvent Class | Specific Solvents | Solubility Status | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extraction from aqueous phases at pH 4–6. The lipophilic t-butoxy group drives partitioning into DCM. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Ideal for biological assay stock solutions. Soluble >100 mg/mL.[4] Note: Difficult to remove during workup. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Standard solvent for liquid-liquid extraction. The compound partitions favorably into EtOAc from acidified aqueous solutions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Good | Soluble, especially upon warming. Suitable for recrystallization, though esterification can occur if heated with strong acid catalysts. |

B. Aqueous Media (pH Dependent)

Water solubility is strictly governed by pH due to the carboxylic acid functionality.

-

Acidic/Neutral (pH 1–6): Low/Insoluble. The compound precipitates as the free acid. In process chemistry, adjusting the pH to ~6 is the standard method to precipitate the product from aqueous reaction mixtures.

-

Basic (pH > 8): High. Forms the picolinate salt (Sodium or Potassium 5-(tert-butoxy)picolinate). Soluble in 1N NaOH or sat. NaHCO₃.

C. Non-Polar / Antisolvents

-

Alkanes (Hexanes, Heptane, Pentane): Poor. The polar carboxylic acid headgroup prevents significant solubility. These are effective antisolvents to induce precipitation from DCM or EtOAc solutions.

-

Diethyl Ether: Moderate. Less effective than EtOAc but can solubilize the compound; often used in mixtures.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric Shake-Flask)

Use this protocol to determine precise solubility limits for formulation.

-

Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition. If solid persists, sonicate for 5 minutes.

-

Visual Check: Continue addition until a clear solution is obtained.

-

Calculation:

Protocol B: Purification via pH-Swing Extraction

This method exploits the pH-dependent solubility to purify the compound from non-acidic impurities.

Figure 1: Purification workflow utilizing the pH-dependent solubility profile of this compound.

Expert Insights & Stability Warnings

Acid Sensitivity of the tert-Butyl Ether

While picolinic acids are generally robust, the 5-tert-butoxy ether linkage introduces a specific vulnerability.

-

Risk: Exposure to strong Lewis acids or concentrated Brønsted acids (e.g., neat TFA, conc. HCl, BBr₃) can cleave the tert-butyl group, yielding 5-hydroxypicolinic acid .

-

Guideline: When acidifying during workup, use dilute acids (1N HCl or acetic acid) and target pH 5–6 . Do not go to pH 1 unless necessary and for short durations.

-

Verification: If degradation is suspected, check NMR for the disappearance of the tert-butyl singlet (~1.3–1.5 ppm) and appearance of a phenolic OH.

Comparison with Boc-Amino Derivative

It is vital to distinguish this compound from 5-[(tert-butoxycarbonyl)amino]picolinic acid (CAS 848308-47-4).

-

Solubility Difference: The Boc-amino derivative has an N-H donor and is generally less soluble in non-polar solvents (like DCM) compared to the ether derivative described here.

-

Stability: The Boc-carbamate is more sensitive to thermal deprotection (>150°C) but behaves similarly toward acids (cleaves in TFA).

References

-

Chemical Identity & Synthesis: Hadida, S., et al. (2012). Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels. Patent WO 2012/106499 A1. (Describes the synthesis of 5-tert-butoxypyridine-2-carboxylic acid via nucleophilic aromatic substitution and hydrolysis).

-

General Picolinic Acid Properties: Esteves, A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI Processes, 11(3), 682. (Provides baseline solubility data for the picolinic acid core).

-

Boc-Amino Distinction: 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid. ChemicalBook CAS Database. (Reference for the commonly confused derivative).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. AU2012212196A1 - Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-membered Heterocycles | CymitQuimica [cymitquimica.com]

- 5. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

Difference between 5-tert-butoxypicolinic acid and 5-hydroxypicolinic acid

Strategic Utilization in Ligand Design and Drug Synthesis

Executive Summary: The "Warhead" vs. The "Vehicle"

In the development of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and metallo-pharmaceuticals, 5-hydroxypicolinic acid (5-HPA) and 5-tert-butoxypicolinic acid (5-tBu-PA) represent a classic Matched Molecular Pair (MMP) that serves distinct roles in the drug discovery pipeline.

-

5-HPA is the Active Pharmacophore . It possesses the critical bidentate/tridentate chelation motif required to bind active site metals (e.g., Fe(II) in HIF-PH enzymes). However, its zwitterionic nature and high polarity create significant hurdles in synthetic processing and membrane permeability.

-

5-tBu-PA is the Synthetic Vehicle . The bulky tert-butyl ether masks the polar hydroxyl group, locking the molecule in a lipophilic state. This modification enables solubility in non-polar organic solvents (DCM, EtOAc), prevents side-reactions during amide couplings, and can serve as a prodrug strategy to improve oral bioavailability before metabolic or chemical unmasking.

This guide details the physicochemical divergence, synthetic interchange, and application logic for these two critical scaffolds.

Physicochemical & Structural Divergence

The transition from a hydroxyl (-OH) to a tert-butoxy (-OtBu) group fundamentally alters the electronic and steric landscape of the pyridine ring.

Table 1: Comparative Property Profile

| Feature | 5-Hydroxypicolinic Acid (5-HPA) | 5-tert-Butoxypicolinic Acid (5-tBu-PA) |

| Molecular Formula | C₆H₅NO₃ | C₁₀H₁₃NO₃ |

| Primary Role | Metal Chelator / Active Ligand | Protected Intermediate / Lipophilic Precursor |

| Solubility | High in DMSO, H₂O (pH dep.), MeOH. Insoluble in DCM/Hexane. | High in DCM, EtOAc, THF. Low in H₂O. |

| Electronic Effect | OH is a strong H-bond donor/acceptor. Electron donating (resonance). | OtBu is a strong Electron Donor (+M), but sterically bulky. No H-bond donor capability. |

| Chelation Potential | High. Forms stable 5-membered rings with metals (N-O chelation). | Low/Null. Bulky t-Bu group sterically hinders planar coordination; lacks OH donor. |

| pKa (Pyridine N) | ~3.5 (Basicity reduced by COOH) | ~4.0 (Slightly more basic due to +I effect of t-Bu) |

| Synthetic Risk | Phenolic OH interferes with electrophiles (e.g., acyl chlorides). | Chemically inert to basic/nucleophilic conditions. Acid labile. |

Strategic Application: The Protection-Deprotection Cycle

The primary utility of 5-tBu-PA is to serve as a "masked" equivalent of 5-HPA during complex synthesis. The phenolic hydroxyl of 5-HPA is nucleophilic; attempting to couple the carboxylic acid to an amine (to form an amide) without protection often leads to self-esterification or O-acylation byproducts.

Diagram 1: Synthetic Workflow & Logic

The following diagram illustrates the strategic loop: utilizing the lipophilic 5-tBu-PA for chemical assembly, followed by unmasking to reveal the active 5-HPA core.

Caption: Strategic utilization of the tert-butoxy group to facilitate amide coupling, followed by acid-mediated deprotection to regenerate the active pharmacophore.

Mechanism of Action: HIF-PH Inhibition[1][2]

Understanding why the deprotection is necessary requires analyzing the binding mode. HIF-Prolyl Hydroxylase (PHD) enzymes contain a ferrous iron (Fe²⁺) at their active site.

-

5-HPA Mode: The pyridine nitrogen and the carboxylic acid (or its amide derivative) anchor the molecule. Crucially, the 5-hydroxyl group often participates in a water-mediated hydrogen bond network or direct interaction with tyrosine residues (e.g., Tyr303 in PHD2) within the active site, mimicking the 2-oxoglutarate co-substrate.

-

5-tBu-PA Mode: The bulky tert-butyl group clashes with the tight active site pocket. It prevents the necessary electrostatic interactions, rendering the molecule inactive until the alkyl group is cleaved.

Diagram 2: Pharmacophore Activation Pathway

Caption: The activation pathway from the sterically hindered tert-butoxy form to the active hydroxy-picolinic chelator.

Experimental Protocols

The following protocols describe the conversion between these two forms. These are generalized standard operating procedures (SOPs) adapted for picolinic acid derivatives.

Protocol A: Synthesis of 5-tert-Butoxypicolinic Acid (Protection)

Objective: To mask the phenolic hydroxyl group for solubility and chemoselectivity.

Reagents:

-

Methyl 5-hydroxypicolinate (Starting material - ester protection of acid is recommended first)

-

tert-Butyl 2,2,2-trichloroacetimidate (TBTA) OR Isobutylene gas

-

Boron trifluoride etherate (BF₃·OEt₂) or conc. H₂SO₄

-

Dichloromethane (DCM) or THF

Workflow:

-

Dissolution: Dissolve Methyl 5-hydroxypicolinate (1.0 eq) in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

-

Reagent Addition: Add TBTA (2.0 eq).

-

Catalysis: Cool to 0°C. Add BF₃·OEt₂ (0.1 eq) dropwise. Caution: Exothermic.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (the product will be significantly less polar).

-

Quench: Quench with saturated NaHCO₃ solution.

-

Hydrolysis (Saponification): Isolate the organic phase, dry, and concentrate. Treat the intermediate (Methyl 5-tert-butoxypicolinate) with LiOH (3 eq) in THF/H₂O (3:1) for 2 hours to reveal the free carboxylic acid.

-

Workup: Acidify carefully to pH 4-5 with 1M HCl and extract into EtOAc.

-

Result: 5-tert-butoxypicolinic acid (White/Off-white solid).

Protocol B: Deprotection to 5-Hydroxypicolinic Acid

Objective: To remove the t-butyl group after amide coupling or ligand assembly.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES) or Thioanisole (Scavengers for t-butyl cations)

-

DCM[1]

Workflow:

-

Preparation: Dissolve the 5-tert-butoxy substrate (1.0 eq) in DCM (0.1 M).

-

Acidification: Add TFA (volume ratio 1:1 with DCM).

-

Scavenging: Add TES (2.0 eq). Critical Step: The cleavage generates tert-butyl cations. Without a scavenger, these cations may re-alkylate the pyridine ring or other nucleophilic sites (Friedel-Crafts alkylation).

-

Incubation: Stir at room temperature for 1–3 hours.

-

Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Purification: The product is now polar. Purify via Reverse Phase HPLC or trituration with diethyl ether.

References

-

Structural Basis of HIF Inhibition

-

Picolinic Acid Coordination Chemistry

- Gao, Y., et al. (2018). Picolinic Acid Derivatives as Ligands for Transition Metals.

-

Protecting Group Strategies (Phenols)

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

HIF-PH Inhibitor Development (Roxadustat Analogs)

-

Synthesis of Hydroxypicolinic Acids

- Scripps Research Institute Protocols.

Sources

- 1. reddit.com [reddit.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. gcwgandhinagar.com [gcwgandhinagar.com]

- 5. mdpi.com [mdpi.com]

- 6. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics [mdpi.com]

The Strategic Role of 5-(tert-Butoxy)picolinic Acid in Modern Coordination Chemistry: A Technical Guide

Foreword: The Evolution of Bidentate Ligands in Catalysis and Drug Development

In the intricate world of coordination chemistry, the design and application of ligands are paramount to dictating the outcome of metallic interactions. For researchers, scientists, and professionals in drug development, the quest for ligands that offer a blend of stability, selectivity, and functionality is a continuous endeavor. Among the myriad of options, picolinic acid and its derivatives have emerged as a robust class of bidentate ligands, prized for their N,O-chelation capabilities.[1][2] This guide delves into a specific, yet profoundly impactful derivative: 5-(tert-Butoxy)picolinic acid. The introduction of the bulky tert-butoxy group at the 5-position of the pyridine ring is not a trivial modification; it is a strategic choice that imparts unique steric and electronic properties to the ligand, thereby influencing the geometry, stability, and reactivity of its metal complexes. This document serves as an in-depth technical exploration of this compound, from its synthesis to its nuanced role in the coordination sphere, providing both foundational knowledge and actionable protocols for its application.

The Ligand: Synthesis and Characterization of this compound

The journey into the coordination chemistry of any ligand begins with its synthesis. While the direct synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from established organic chemistry principles and syntheses of analogous compounds. A common strategy involves the nucleophilic aromatic substitution on a suitably activated pyridine ring or the modification of a pre-existing functional group.

A hypothetical, yet chemically sound, synthetic pathway is outlined below. This protocol is designed to be a self-validating system, with clear checkpoints for characterization.

Proposed Synthetic Protocol

A potential route to this compound could commence from 5-hydroxypicolinic acid, a commercially available starting material. The tert-butoxy group can be introduced via a Williamson ether synthesis, though care must be taken to protect the carboxylic acid functionality beforehand.

Step 1: Esterification of 5-Hydroxypicolinic Acid

-

Suspend 5-hydroxypicolinic acid (1.0 eq) in an excess of methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise. Causality: This converts the carboxylic acid to an acid chloride in situ, which then reacts with methanol to form the methyl ester, protecting it from reacting in the subsequent step.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure. The resulting crude methyl 5-hydroxypicolinate can be purified by column chromatography.

Step 2: Introduction of the tert-Butoxy Group

-

Dissolve the methyl 5-hydroxypicolinate (1.0 eq) in a suitable aprotic polar solvent such as DMF.

-

Add a strong base, for instance, sodium hydride (1.1 eq), portion-wise at 0 °C. Causality: The strong base deprotonates the hydroxyl group, forming a nucleophilic alkoxide.

-

Introduce tert-butyl bromide or a similar tert-butylating agent.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude methyl 5-(tert-butoxy)picolinate by column chromatography.

Step 3: Saponification to Yield the Final Product

-

Dissolve the purified methyl 5-(tert-butoxy)picolinate in a mixture of THF and water.

-

Add an excess of lithium hydroxide (or sodium hydroxide) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the this compound with an organic solvent and dry over anhydrous sodium sulfate.

-

Remove the solvent to yield the final product, which can be further purified by recrystallization.

Characterization

The synthesized this compound should be rigorously characterized to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring with specific splitting patterns, a singlet corresponding to the nine equivalent protons of the tert-butyl group, and a carboxylic acid proton signal (which may be broad or exchangeable with D₂O). |

| ¹³C NMR | Resonances for the pyridine ring carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the carboxylic acid carbon. |

| FT-IR | Characteristic stretches for the O-H of the carboxylic acid, C=O of the carboxylic acid, C-O-C of the ether, and the pyridine ring vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₀H₁₃NO₃. |

Coordination Chemistry: The Bidentate Nature of this compound

Picolinic acid and its derivatives are classic examples of bidentate ligands, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group to form a stable five-membered chelate ring.[3] The 5-tert-butoxy substituent significantly influences this coordination behavior.

Electronic Effects

The tert-butoxy group is an electron-donating group through resonance (mesomeric effect) and a weak electron-withdrawing group through induction. The net effect is typically electron-donating, which increases the electron density on the pyridine ring. This enhanced electron density on the pyridine nitrogen is expected to make it a stronger Lewis base, potentially leading to stronger metal-nitrogen bonds compared to unsubstituted picolinic acid.

Steric Effects

The most prominent feature of the tert-butoxy group is its significant steric bulk. This bulk can influence the coordination sphere in several ways:

-

Kinetic Stability: The steric hindrance can protect the metal center from attack by other ligands or solvent molecules, thereby increasing the kinetic stability of the resulting complexes.

-

Coordination Geometry: The bulky group can dictate the arrangement of other ligands around the metal center, potentially favoring specific geometries to minimize steric repulsion.[4]

-

Nuclearity of Complexes: The steric hindrance may prevent the formation of polynuclear complexes that might be observed with less bulky ligands.

A simplified representation of the bidentate coordination.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) will depend on the specific metal ion and the desired complex.

General Protocol for Complex Synthesis

-

Dissolve the metal salt (e.g., a chloride, nitrate, or acetate salt) in a suitable solvent (e.g., methanol, ethanol, or water).

-

In a separate flask, dissolve this compound in the same solvent. A base (e.g., triethylamine or sodium hydroxide) may be required to deprotonate the carboxylic acid.

-

Slowly add the ligand solution to the metal salt solution with stirring.

-

The reaction mixture may be heated to facilitate complex formation.

-

The resulting complex may precipitate out of solution upon cooling or after the addition of a less polar co-solvent.

-

Collect the solid complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.

A generalized workflow for the synthesis of metal complexes.

Spectroscopic and Structural Characterization

The formation of the metal complex and its structure can be confirmed by a variety of analytical techniques.

| Technique | Expected Observations and Insights |

| FT-IR Spectroscopy | A significant shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal center is a key indicator of complex formation. The disappearance of the broad O-H stretch from the free ligand is also expected. New bands at lower frequencies corresponding to M-N and M-O vibrations may also be observed.[5] |

| UV-Vis Spectroscopy | The electronic spectrum of the complex will differ from that of the free ligand. The appearance of new absorption bands, particularly in the visible region for transition metal complexes, can be attributed to d-d transitions or ligand-to-metal charge transfer (LMCT) bands.[6] |

| NMR Spectroscopy | For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the structure of the complex in solution. Shifts in the resonances of the pyridine ring protons upon coordination are indicative of complexation. |

| X-ray Crystallography | Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This technique would definitively show the bidentate coordination mode of the this compound ligand.[7] |

Potential Applications in Catalysis and Drug Development

While specific applications of this compound complexes are not yet widely reported, the unique properties imparted by the tert-butoxy group suggest several promising avenues for research and development.

-

Asymmetric Catalysis: The steric bulk of the tert-butoxy group could be exploited to create a chiral pocket around the metal center when used in conjunction with a chiral backbone. This could lead to high enantioselectivity in catalytic reactions.

-

Oxidation Catalysis: Picolinic acid-based complexes have shown activity in oxidation reactions.[8] The electronic-donating nature of the tert-butoxy group could modulate the redox potential of the metal center, fine-tuning its catalytic activity.

-

Bioinorganic Chemistry and Drug Development: The lipophilicity of the tert-butoxy group could enhance the cell permeability of metal-based drugs. Picolinic acid itself has biological roles, and its metal complexes are being investigated for various therapeutic applications.[9] The steric shielding provided by the tert-butoxy group could also prevent the premature decomposition of a drug molecule before it reaches its target.

Conclusion and Future Outlook

This compound represents a strategically designed ligand that offers a compelling combination of electronic and steric properties. Its electron-donating nature enhances the donor capacity of the pyridine nitrogen, while its significant steric bulk provides a tool for controlling the coordination environment of a metal center. Although detailed studies on its coordination complexes are still emerging, the principles of coordination chemistry and the known behavior of related substituted picolinic acids strongly suggest its potential in the development of novel catalysts and therapeutic agents. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich and promising coordination chemistry of this versatile bidentate ligand.

References

-

Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

- Lopresti, M., et al. (2025).

- Seo, J., et al. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Inorganic Chemistry.

-

Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

- Pulim, M., et al. (2014). Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. European Journal of Medicinal Chemistry.

- Journal of Physical Science. (2018).

- Journal of Physical Science. (2018).

- Abdel-Rahman, L. H., et al. (2023). Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexes. Journal of the Iranian Chemical Society.

-

RSC Publishing. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

-

MDPI. (2021). Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide. [Link]

- ResearchGate. (n.d.). Crystal Structures of Metal Complexes.

- Amanote Research. (n.d.). Synthesis of 5-(Substituted Alkyl)picolinic Acids.

-

MDPI. (2022). Crystal Structures of Metal Complexes. [Link]

-

RSC Publishing. (2014). Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. [Link]

- Google Patents. (2021). Process for synthesis of picolinamides.

-

eScholarship. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. [Link]

- National Center for Biotechnology Information. (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands.

- Wiley Online Library. (2022).

- ResearchGate. (n.d.).

- ResearchGate. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid.

-

National Center for Biotechnology Information. (n.d.). Picolinic acid. [Link]

- Redalyc. (n.d.). Pincer Complexes.

- SpringerLink. (n.d.). Spectroscopy and Chemical Bonding in Transition Metal Complexes.

- AIR Unimi. (n.d.). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. sjctni.edu [sjctni.edu]

- 4. pure.hw.ac.uk [pure.hw.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Using 5-(tert-Butoxy)picolinic acid as a ligand for Iridium(III) complexes

Application Note: Engineering High-Efficiency Iridium(III) Phosphors using 5-(tert-Butoxy)picolinic Acid

Executive Summary & Scientific Rationale

This guide details the integration of This compound (5-tBuO-pic) as an ancillary ligand in heteroleptic Iridium(III) complexes, typically of the form

While 2-picolinic acid (pic) is a standard ancillary ligand used to induce a "blue-shift" relative to acetylacetonate (acac) derivatives, the introduction of the 5-tert-butoxy group serves three critical engineering functions:

-

Electronic Tuning (The EDG Effect): The tert-butoxy group is a strong electron-donating group (EDG) via resonance. Positioned at the 5-position (para to the pyridine nitrogen), it raises the energy of the ligand-centered orbitals, allowing fine-tuning of the HOMO/LUMO gap, often resulting in higher quantum yields (

) by reducing non-radiative decay rates. -

Steric Protection: The bulky tert-butyl group suppresses intermolecular

stacking, a primary cause of triplet-triplet annihilation (TTA) and concentration quenching in OLED emissive layers.[1] -

Solubility Enhancement: It significantly increases lipophilicity, making the complex soluble in non-polar organic solvents (toluene, chlorobenzene), which is essential for solution-processed OLEDs (spin-coating/inkjet printing) and cell-membrane permeability in bio-imaging.

Critical Pre-Experimental Insights (The "Expertise" Pillar)

Before commencing synthesis, researchers must account for the specific chemical vulnerabilities of the tert-butyl ether moiety.[1]

-

Acid Sensitivity Warning: Unlike methyl or ethyl ethers, tert-butyl ethers are acid-labile.[1] They can cleave to form the phenol (5-hydroxypicolinic acid derivative) and isobutylene under strongly acidic conditions (e.g., HCl, TFA).

-

Protocol Implication:Do not use the standard method of precipitating the final complex with 1M HCl.

-

Protocol Implication: Avoid standard Silica Gel 60 for chromatography, as its slight acidity can cause partial decomposition. Use Neutral Alumina or base-deactivated silica.[1]

-

-

Stoichiometry Control: The bridge-splitting reaction requires a base to deprotonate the carboxylic acid.[1] Using a weak inorganic base (

) is preferred over strong alkoxides to prevent nucleophilic attack on the iridium center.

Experimental Protocols

Phase 1: Synthesis of the Chlorido-Bridged Dimer

Target:

Materials:

- (Iridium(III) chloride hydrate)

-

Cyclometalating Ligand (

) (2.2 - 2.5 equivalents) -

Deionized Water[1]

Step-by-Step:

-

Dissolution: In a round-bottom flask equipped with a condenser, dissolve

and the -

Reflux: Degas with Nitrogen (

) for 20 minutes. Heat the mixture to reflux ( -

Precipitation: Cool to room temperature. Add water (approx.[3] 3x reaction volume) to precipitate the dimer.

-

Workup: Filter the solid.[1] Wash sequentially with water (to remove unreacted Ir salt) and cold methanol/ethanol (to remove excess ligand).

-

Drying: Dry in a vacuum oven at

.

Phase 2: Ancillary Ligand Exchange (The Critical Step)

Target:

Materials:

-

Dimer

(1.0 equiv) -

This compound (2.2 - 2.5 equiv)[1]

-

Sodium Carbonate (

) (5.0 - 10.0 equiv) -

Solvent: 2-Ethoxyethanol or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Protocol:

-

Setup: Charge a dried Schlenk flask with the Dimer, this compound, and

. -

Solvation: Add anhydrous 2-ethoxyethanol (for higher temp) or DCE (for milder conditions).

-

Expert Tip: If using DCE, the reaction is slower but cleaner. If using 2-ethoxyethanol, ensure temperature does not exceed

to protect the ether.

-

-

Reaction: Degas with Argon. Heat to 85-90°C (oil bath temperature) for 12–16 hours.

-

Monitoring: Monitor via TLC.[1] The dimer spot (usually non-emissive or weakly emissive at baseline) should disappear, replaced by a highly emissive spot (blue/green/yellow depending on

).

-

-

Workup (Crucial Deviation from Standard):

-

Remove solvent under reduced pressure (Rotavap).

-

Dissolve the residue in Dichloromethane (DCM).

-

Wash: Wash with water (

) to remove salts. Do not use acid. -

Dry organic layer over

.[1]

-

-

Purification:

-

Final Isolation: Precipitate the concentrated product into Hexane or Pentane. Filter and dry.[1]

Visualization of Workflows

Figure 1: Synthesis Pathway & Logic

Caption: Reaction scheme emphasizing the mild basic conditions required to preserve the acid-sensitive tert-butoxy group during bridge splitting.

Figure 2: Electronic Engineering (HOMO/LUMO)

Caption: The electron-donating alkoxy group raises the HOMO level, potentially red-shifting emission or improving hole injection compared to unsubstituted picolinate.

Quality Control & Characterization Table

To validate the synthesis, the following data profile is expected.

| Parameter | Method | Expected Observation | Validation Criteria |

| Ligand Integrity | Singlet at | Integral ratio of t-butyl to aromatic protons must be 9:X.[1] Loss of this signal indicates deprotection.[1] | |

| Coordination | Shift in pyridine protons adjacent to N. | Distinct splitting of symmetry compared to the dimer. | |

| Purity | HPLC / UPLC | Single peak (>99.5%). | No traces of free ligand or dimer.[1] |

| Identity | HR-MS (ESI+) | Molecular ion | Mass matches theoretical isotope pattern for Ir.[1] |

| Photophysics | PL Spectroscopy | Emission | Typically 460-550 nm (depending on |

Applications

-

Solution-Processed OLEDs: The high solubility in toluene allows for the fabrication of PLEDs (Polymer LEDs) or solution-processed small molecule devices, reducing manufacturing costs compared to vacuum evaporation.[1]

-

Oxygen Sensing: The long triplet lifetime of Ir(III) complexes makes them excellent oxygen sensors (quenching by

). The lipophilic tail facilitates embedding into polymer matrices (e.g., polystyrene films). -

Bio-Imaging: The complex can passively diffuse through cell membranes due to the lipophilic tert-butyl group, staining cytoplasm or specific organelles (mitochondria) depending on the

ligand charge balance.

References

-

Nonoyama, M. (1974). Chelating C-metallation of N-substituted pyrazoles by rhodium(III) and iridium(III). Journal of Organometallic Chemistry, 82(2), 271-276. [Link]

-

Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry, 40(7), 1704–1711. [Link]

-

You, Y., & Nam, W. (2012). Photofunctional triplet excited states of cyclometalated Ir(III) complexes: beyond electroluminescence. Chemical Society Reviews, 41(21), 7061-7084. [Link]

Sources

Synthesis of lipophilic picolinic acid ligands for catalysis

Executive Summary

Picolinic acid (2-pyridinecarboxylic acid) is a privileged chelator in transition metal catalysis, particularly for Iron (Fe), Copper (Cu), and Palladium (Pd) systems. However, the inherent hydrophilicity of the native picolinate scaffold limits its utility in non-polar solvents, biphasic systems, and micellar catalysis.

This Application Note details the synthesis of Lipophilic Picolinic Acids (LPAs) —specifically focusing on long-chain alkyl derivatives (e.g., 4-dodecylpicolinic acid). We present two distinct synthetic pathways:

-

The Minisci Radical Alkylation: A direct, cost-effective route for rapid library generation (C4/C6 mixtures).

-

The Precision Cross-Coupling Sequence: A regioselective route yielding high-purity 4-substituted ligands for kinetic studies.

Strategic Route Selection

Before initiating synthesis, researchers must select the pathway based on the required purity profile and available instrumentation.

| Feature | Route A: Minisci Alkylation | Route B: Cross-Coupling (Sonogashira/Negishi) |

| Primary Mechanism | Radical substitution (Ag-catalyzed) | Pd-catalyzed C-C bond formation |

| Regioselectivity | Moderate (Mix of C4 and C6 isomers) | High (Exclusive C4 or C6 based on starting material) |

| Cost Efficiency | High (Cheap reagents: | Low (Requires Pd catalysts, aryl halides) |

| Scalability | Excellent (Kilogram scale feasible) | Moderate (Step-intensive) |

| Ideal Use Case | High-throughput screening, industrial extraction | Kinetic studies, pharmaceutical intermediates |

Workflow Visualization

The following flowchart outlines the decision logic and operational workflow for synthesizing LPAs.

Figure 1: Strategic workflow for the synthesis and validation of lipophilic picolinic acid ligands.

Protocol A: The Minisci Radical Alkylation

Target: Synthesis of alkyl-picolinic acids (Mixture of 4-alkyl and 6-alkyl). Mechanism: Silver-catalyzed oxidative decarboxylation of a fatty acid generates an alkyl radical, which attacks the protonated pyridine ring.

Reagents:

-

Picolinic acid (1.0 eq)

-

Alkyl carboxylic acid (e.g., Lauric acid for C12 chain) (1.5 eq)

-

Silver Nitrate (

) (0.1 eq) -

Ammonium Persulfate (

) (1.5 eq) -

Sulfuric Acid (

) (10% aqueous solution) -

Solvent: Water/Acetonitrile (1:1 biphasic mixture)

Step-by-Step Methodology:

-

Protonation: Dissolve picolinic acid (12.3 g, 100 mmol) in 100 mL of 10%

. The acidic environment is critical to protonate the pyridine nitrogen, increasing the electrophilicity of the ring at positions C4 and C6. -

Phase Preparation: Add the alkyl carboxylic acid (150 mmol) dissolved in 100 mL Acetonitrile. Heat the biphasic mixture to 70°C.

-

Catalyst Addition: Add

(1.7 g, 10 mmol) dissolved in minimal water. -

Radical Initiation (Controlled Addition):

-

Critical Step: Dropwise addition of ammonium persulfate (34.2 g, 150 mmol) in water over 1 hour.

-

Why: Rapid addition leads to radical dimerization (formation of docosane from lauric acid) rather than heterocycle attack.

-

-

Reaction Monitoring: Stir at 75°C for 3 hours. Monitor by TLC (DCM:MeOH 9:1). Evolution of

gas indicates active decarboxylation. -

Workup:

-

Cool to room temperature.

-

Neutralize to pH 3-4 (Isoelectric point) using saturated

. -

Extract with Ethyl Acetate (3 x 100 mL).

-

Note: The unreacted fatty acid is often difficult to separate. Wash the organic layer with dilute NaOH (pH 9) to remove unreacted fatty acid (picolinic esters/zwitterions may partition, so check aqueous phase).

-

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: Typically 40-60%.

-

Isomer Ratio: Usually 3:1 favoring C4-substitution over C6 due to steric hindrance at the ortho position, though this varies with alkyl chain bulk.

-

Protocol B: Precision Cross-Coupling (Regioselective)

Target: Synthesis of pure 4-dodecylpicolinic acid . Mechanism: Sonogashira coupling followed by hydrogenation prevents the formation of C6 isomers.

Reagents:

-

Methyl 4-chloropicolinate (Commercial starting material)

-

1-Dodecyne

- (5 mol%)

-

CuI (2 mol%)

-

Triethylamine (

) / THF

Step-by-Step Methodology:

-

Coupling (Sonogashira):

-

In a flame-dried Schlenk flask, combine Methyl 4-chloropicolinate (1.0 eq),

, and CuI under Argon. -

Add degassed THF and

. -

Add 1-Dodecyne (1.2 eq).

-

Stir at 60°C for 12 hours.

-

Validation: LC-MS should show the mass of the alkyne-ester intermediate.

-

-

Reduction (Hydrogenation):

-

Dissolve the crude alkyne-ester in Methanol.

-

Add Pd/C (10% w/w).

-

Stir under

balloon (1 atm) for 6 hours. -

Result: This reduces the triple bond to a saturated alkyl chain and simultaneously dechlorinates any unreacted starting material (if conditions are vigorous), though the C-Cl bond usually reacts in step 1.

-

-

Hydrolysis (Saponification):

-

Treat the methyl ester with LiOH (2.0 eq) in THF/Water (1:1).

-

Stir at RT for 2 hours.

-

Acidify to pH 3.5 with 1M HCl to precipitate the free ligand.

-

-

Final Purification:

Application: Iron-Catalyzed Lipophilic Oxidation

Lipophilic picolinates are superior for oxidation reactions in hydrocarbon solvents (e.g., cyclohexane oxidation) where standard picolinic acid is insoluble.

Protocol:

-

Catalyst Formation: Mix

and 4-dodecylpicolinic acid (1:2 ratio) in Acetonitrile/Cyclohexane. -

Observation: The solution turns pale yellow/orange, indicating complexation. Unlike unsubstituted picolinic acid, the complex remains soluble when cyclohexane is added.

-

Reaction: Add oxidant (

) and substrate. The lipophilic tail anchors the catalytic center at the micellar interface, enhancing turnover frequency (TOF) by approx. 3-5x compared to biphasic systems without the ligand.

Mechanistic Visualization (Minisci)

Figure 2: Mechanism of the Silver-Catalyzed Minisci Decarboxylation.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Minisci) | Radical dimerization (R-R) | Decrease addition rate of persulfate; Increase agitation speed. |

| Insolubility | Zwitterionic form locking | Adjust pH to <1 (cationic) or >10 (anionic) for dissolution; pH 3-4 precipitates the neutral zwitterion. |

| Regio-isomers | Lack of steric control | Switch from Minisci (Protocol A) to Cross-Coupling (Protocol B). |

| Metal Leaching | Weak chelation | Ensure 2:1 Ligand:Metal ratio; Lipophilic ligands may require longer equilibration times. |

References

-

Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization of heterocycles for drug discovery. MedChemComm. Link

-

Bawa, R. A., & Beatty, A. M. (2012).[3] Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. Link

-

Lorentz-Petersen, L. et al. (2018). Recent Advances in the Minisci Reaction. Synthesis. Link

-

Taha, M. et al. (2012). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes. Environmental Science & Technology.[4][5] Link

-

Fan, X. et al. (2021). The Fenton Reaction in Water Assisted by Picolinic Acid. Environmental Science & Technology.[4][5] Link

Sources

Application Note: A Two-Step Hydrolysis Protocol for the Synthesis of 5-Hydroxypicolinic Acid from Methyl 5-(tert-butoxy)picolinate

Abstract

This application note provides a comprehensive, two-step protocol for the efficient conversion of methyl 5-(tert-butoxy)picolinate to 5-hydroxypicolinic acid. This transformation is crucial in medicinal chemistry and materials science, where 5-hydroxypicolinic acid serves as a key building block.[1] The described procedure involves a sequential saponification of the methyl ester followed by an acid-catalyzed deprotection of the tert-butyl ether. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical insights for troubleshooting and optimization.

Chemical Principles and Strategic Rationale

The conversion of methyl 5-(tert-butoxy)picolinate to 5-hydroxypicolinic acid requires the cleavage of two distinct functional groups: a methyl ester and a tert-butyl ether. These groups exhibit orthogonal reactivity, meaning one can be removed under conditions that leave the other intact. This difference is the cornerstone of the synthetic strategy. The methyl ester is susceptible to base-catalyzed hydrolysis (saponification), while the tert-butyl ether is stable to base but labile under strong acidic conditions.[2][3] Therefore, a two-step sequence is the most logical and efficient approach.

Step 1: Saponification (Base-Catalyzed Ester Hydrolysis) The first step is the saponification of the methyl ester. This is a classic nucleophilic acyl substitution reaction.[4] A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion as the leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide ion drives the reaction to completion.[4] We select conditions that are mild enough to avoid cleavage of the tert-butyl ether. Lithium hydroxide (LiOH) is often a preferred base in complex substrates as it can be effective at lower temperatures.[5]

Step 2: Deprotection (Acid-Catalyzed Ether Cleavage) The second step involves the removal of the tert-butyl protecting group. Tert-butyl ethers are readily cleaved by strong acids such as trifluoroacetic acid (TFA).[6] The mechanism proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then deprotonated to form isobutylene gas, a volatile byproduct that is easily removed from the reaction mixture.[7] This reaction is typically performed under anhydrous or near-anhydrous conditions to prevent the tert-butyl cation from being trapped by water to form tert-butanol.[7][8]

Overall Synthetic Workflow

The following diagram illustrates the high-level experimental sequence from the starting material to the final product.

Sources

- 1. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Saponification-Typical procedures - operachem [operachem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. rdworldonline.com [rdworldonline.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. rsc.org [rsc.org]

- 8. 5-Hydroxypicolinic acid [acrospharmatech.com]

Application Notes & Protocols: Advanced Bioconjugation Strategies Using 5-(tert-Butoxy)picolinic Acid Derivatives

Introduction: The Strategic Advantage of the Picolinate Scaffold in Bioconjugation

In the landscape of bioconjugation, the choice of linker and payload is paramount to the success of the resulting conjugate, whether it be an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a sophisticated diagnostic reagent.[1][2] Picolinic acid and its derivatives have emerged as "privileged" structural motifs in drug discovery and molecular sciences.[3] Their inherent ability to form stable complexes with various metal ions, combined with a versatile pyridine core, makes them ideal candidates for creating advanced biomolecules.[4][5]

This guide focuses on a specific derivative, 5-(tert-Butoxy)picolinic acid, activated for bioconjugation, typically as an N-hydroxysuccinimide (NHS) ester. The tert-butoxy group can enhance solubility and stability, while the picolinic acid core provides a rigid scaffold. When activated as an NHS ester, this molecule becomes a powerful tool for covalently modifying biomolecules.[6] NHS esters are among the most common and effective reagents for labeling the primary amines found on the N-terminus of a protein and, more abundantly, on the side chains of lysine residues.[7][8] This reaction forms a highly stable amide bond, creating a permanent linkage suitable for therapeutic and diagnostic applications.[9][10]

This document serves as a comprehensive guide for researchers, providing the foundational chemistry, detailed step-by-step protocols for antibody labeling, and critical insights into the characterization and validation of the final bioconjugate.

The Chemistry: Amine-Reactive Labeling

The core of this strategy lies in the reaction between an amine and an NHS ester. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine of a lysine residue attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The efficiency of this reaction is highly pH-dependent. A pH range of 7.0–9.0 is typically employed.[7] The optimal pH is often between 8.0 and 8.5, which represents a critical balance: it is high enough to ensure a significant population of deprotonated, nucleophilic primary amines on the protein, yet not so high as to cause rapid hydrolysis of the NHS ester, a competing reaction that renders the reagent inactive.[8][11]

Experimental Workflow: A High-Level Overview

The process of labeling a protein, such as an antibody, with a this compound derivative follows a logical and systematic workflow. Each stage is critical for achieving a well-defined, functional conjugate. The process involves preparing the biomolecule and the labeling reagent, performing the conjugation reaction under optimized conditions, purifying the resulting conjugate from excess reagents, and finally, characterizing the product to ensure it meets specifications.

Detailed Protocol: Labeling of a Monoclonal Antibody

This protocol provides a detailed methodology for labeling a monoclonal antibody (mAb) with a this compound NHS ester.

Materials and Reagents

| Reagent/Material | Specifications | Rationale |

| Monoclonal Antibody (mAb) | 1-10 mg/mL, in amine-free buffer | High concentration favors the conjugation reaction over hydrolysis.[12] Amine-containing buffers (e.g., Tris) will compete for the NHS ester.[8] |

| 5-BOPA-NHS Ester | High purity, stored desiccated at -20°C | The NHS ester is moisture-sensitive and prone to hydrolysis. Proper storage is critical for reactivity.[8] |

| Conjugation Buffer | 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.3-8.5 | Provides the optimal pH for efficient reaction with primary amines while minimizing NHS ester hydrolysis.[11] |

| Anhydrous Solvent | Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) | Used to dissolve the often water-insoluble NHS ester immediately before use. Must be anhydrous to prevent premature hydrolysis.[12] |

| Purification System | Desalting column (e.g., Zeba™ Spin, Glen Gel-Pak™) | Size-exclusion chromatography is the most common and effective method to separate the labeled antibody from unreacted reagent and byproducts.[13][14] |

| Storage Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | A physiologically compatible buffer for storing the final, purified conjugate. |

Step-by-Step Procedure

Step 1: Antibody Preparation

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), it must be exchanged into the Conjugation Buffer. This is typically done using a desalting column or dialysis according to the manufacturer's instructions.

-

Concentration Adjustment: Adjust the final antibody concentration to 2-5 mg/mL in the Conjugation Buffer.[13]

-

Scientist's Note: Working with a known, relatively high protein concentration ensures that the stoichiometry of the reaction can be accurately controlled and favors the bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester.

-

Step 2: 5-BOPA-NHS Ester Reagent Preparation

-

Equilibrate: Allow the vial of 5-BOPA-NHS ester to warm to room temperature before opening to prevent moisture condensation.[8]

-

Prepare Stock Solution: Immediately before use, dissolve the 5-BOPA-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.[15]

-

Scientist's Note: Do not prepare aqueous stock solutions or store the DMSO/DMF solution for extended periods, as the NHS ester will hydrolyze.[8] Prepare it fresh for each experiment.

-

Step 3: The Conjugation Reaction

-

Calculate Molar Excess: Determine the volume of the 5-BOPA-NHS ester stock solution to add to the antibody solution. A 10- to 20-fold molar excess of the NHS ester to the antibody is a common starting point for optimization.[7][8]

-

Volume (µL) = (Molar Excess × [mAb, mg/mL] × Volume [mL] × MW of NHS Ester [g/mol]) / (MW of mAb [g/mol] × [NHS Stock, mg/mL])

-

(Example: For 1 mL of a 2 mg/mL IgG (150,000 g/mol ) with a 15x molar excess of a 400 g/mol NHS ester from a 10 mg/mL stock, you would need ~8 µL.)

-

-

Combine Reagents: Add the calculated volume of the 5-BOPA-NHS ester solution to the antibody solution while gently stirring or vortexing.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[9][13] Alternatively, the reaction can be carried out for 4 hours on ice for highly sensitive proteins.[14]

Step 4: Purification of the Conjugate

-

Prepare Desalting Column: Prepare a desalting column with a molecular weight cut-off (MWCO) appropriate for your antibody (e.g., 40K for IgG). Equilibrate the column with your desired final storage buffer (e.g., PBS, pH 7.4) as per the manufacturer's protocol.[15]

-

Separate Conjugate: Apply the entire reaction mixture from Step 3 to the prepared column.

-

Elute: Elute the purified antibody conjugate according to the manufacturer's instructions, typically by centrifugation or gravity flow. The larger antibody conjugate will elute first, while the smaller, unreacted 5-BOPA molecules and NHS byproduct will be retained in the column matrix.[12][13]

Characterization and Quality Control

Validating the conjugation is a non-negotiable step. The most critical parameter to determine is the Degree of Labeling (DOL) , also known as the drug-to-antibody ratio (DAR) in ADC development.[] This represents the average number of 5-BOPA molecules conjugated to each antibody. It can be estimated using UV-Vis spectrophotometry if the 5-BOPA molecule has a distinct absorbance peak.

-

Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_max of the picolinic acid derivative (if applicable and distinct from the protein's absorbance).

-

Calculate Concentrations: Use the Beer-Lambert law (A = εcl) to calculate the concentrations of the protein and the conjugated molecule. A correction factor is needed to account for the label's absorbance at 280 nm.

-

Determine DOL:

-

DOL = [Concentration of Label] / [Concentration of Protein]

-

A functional assay should also be performed to ensure that the conjugation process has not compromised the antibody's binding affinity or the biological activity of the payload.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low DOL / Poor Labeling | 1. Inactive NHS ester (hydrolyzed). 2. Presence of competing amines in the buffer. 3. Incorrect reaction pH (too low). | 1. Use fresh, anhydrous DMSO/DMF and a new vial of reagent. 2. Ensure complete buffer exchange into an amine-free buffer. 3. Verify the pH of the conjugation buffer is between 8.0-8.5. |

| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF). 2. High degree of labeling altering protein solubility. 3. Protein instability at reaction pH/temp. | 1. Keep the volume of added organic solvent below 10% of the total reaction volume. 2. Reduce the molar excess of the NHS ester in the reaction. 3. Perform the reaction on ice for a longer duration. |

| Loss of Antibody Function | Labeling of lysine residues critical for antigen binding (in the CDRs). | Reduce the molar excess of the NHS ester to achieve a lower DOL. Consider site-specific conjugation methods if function is consistently lost.[17] |

Conclusion and Future Perspectives

The use of this compound NHS esters provides a robust and reliable method for the amine-based bioconjugation of proteins and antibodies. The resulting stable amide linkage and the unique properties of the picolinate scaffold make these reagents highly valuable for developing next-generation therapeutics and diagnostics.[18][19] Future work may involve leveraging the picolinic acid core as a chelating agent for radiometals in imaging or therapy, creating dual-function molecules where the linker itself contributes to the conjugate's activity. As the demand for precisely engineered biomolecules grows, mastering these foundational conjugation strategies is essential for innovation in drug development and biomedical research.[20][21]

References

-

Abberior Instruments. NHS ester protocol for labeling proteins. [Online]. Available: [Link]

-

Chakraborty, S., et al. (2018). Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents: syntheses and preclinical evaluation. RSC Advances. [Online]. Available: [Link]

-

Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Mattia Lopresti. [Online]. Available: [Link]

-

Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. [Online]. Available: [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Online]. Available: [Link]

-

Arishy, M., et al. (2014). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. Asian Journal of Chemistry. [Online]. Available: [Link]

-

Chatterjee, C., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC. [Online]. Available: [Link]

-

Biocompare. (n.d.). Protein Labeling Reagents. [Online]. Available: [Link]

-

MDPI. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. [Online]. Available: [Link]

- Google Patents. (2020). US10633341B2 - Picolinic acid derivatives and their use as intermediates. [Online].

-

Wikipedia. (n.d.). Bioconjugation. [Online]. Available: [Link]

-

Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Medicinal & Analytical Chemistry International Journal. [Online]. Available: [Link]

-

Zhang, D., et al. (2026). Recent developments in bioconjugation: From strategies to design and clinical applications. ResearchGate. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid.... [Online]. Available: [Link]

-

PMC. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Online]. Available: [Link]

-

PubMed. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Online]. Available: [Link]

-

ResearchGate. (2026). New picolinic acid derivatives: Synthesis, docking study and anti-EGFR kinase inhibitory effect. [Online]. Available: [Link]

-

Longdom Publishing. (n.d.). Applications of Antibody Drug Conjugates. [Online]. Available: [Link]

-

ResearchGate. (2025). Two New Co(II) Complexes of Picolinate: Synthesis, Crystal Structure, Spectral Characterization, α-Glucosidase İnhibition and TD/DFT Study. [Online]. Available: [Link]

-

Atlas Antibodies. (n.d.). Bioconjugation application notes. [Online]. Available: [Link]

-

RSC Publishing. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Online]. Available: [Link]

Sources

- 1. Bioconjugation - Wikipedia [en.wikipedia.org]

- 2. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [edgccjournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 5. asianpubs.org [asianpubs.org]

- 6. biocompare.com [biocompare.com]

- 7. goldbio.com [goldbio.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. Bioconjugation application notes [bionordika.fi]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. lumiprobe.com [lumiprobe.com]

- 13. glenresearch.com [glenresearch.com]

- 14. interchim.fr [interchim.fr]

- 15. broadpharm.com [broadpharm.com]

- 17. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents: syntheses and preclinical evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. longdom.org [longdom.org]

- 20. researchgate.net [researchgate.net]

- 21. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Avoiding decarboxylation during synthesis of picolinic acid derivatives

Topic: Preventing Decarboxylation During Synthesis & Purification

Ticket ID: PIC-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Problem: Picolinic acid (2-pyridinecarboxylic acid) and its derivatives are thermodynamically unstable relative to their decarboxylated pyridine counterparts. This instability is driven by the Hammick Reaction mechanism , where the proximity of the pyridine nitrogen to the carboxylic acid facilitates a zwitterionic intermediate that lowers the activation energy for

The Solution: Stability is achieved by preventing the formation of the critical zwitterionic species . This requires strict pH control during workup (avoiding the isoelectric point at high temperatures) and strategic selection of hydrolysis conditions.

Module 1: Mechanistic Understanding (The Root Cause)

Q: Why is my picolinic acid derivative turning into an oil (decarboxylating)? A: You are likely passing through the "Hammick Corridor"—a specific set of conditions (Temperature + pH) that favors the zwitterion.

Unlike benzoic acids, picolinic acids possess a basic nitrogen atom. When the nitrogen is protonated (

The Danger Zone: This process is fastest at the Isoelectric Point (pI) , typically between pH 1.0 and 3.0 .

Visualization: The Hammick Decarboxylation Pathway

Caption: Fig 1. The decarboxylation pathway is gated by the formation of the zwitterion. Keeping the molecule fully protonated (cation) or fully deprotonated (anion) prevents this pathway.

Module 2: Synthesis & Reaction Conditions

Q: I need to hydrolyze a 2-cyanopyridine or 2-pyridine ester. Should I use acid or base? A: ALWAYS use Base (Saponification).

Acid hydrolysis requires refluxing in strong acid. While the fully protonated cation is stable, the reaction mixture will eventually need to be neutralized. During neutralization, you must pass through the pH 1-3 danger zone. If the solution is still hot during this transition, decarboxylation is inevitable.

Comparison of Hydrolysis Protocols:

| Feature | Acid Hydrolysis (HCl/H2SO4) | Basic Hydrolysis (NaOH/LiOH) |

| Reaction Species | Cation (Stable) | Anion (Stable) |

| Risk Factor | High. Must pass through pI during workup. | Low. Product remains as stable carboxylate salt. |

| Decarboxylation Risk | Occurs if neutralized while hot. | Negligible, unless acidified too far. |

| Recommendation | AVOID unless strictly necessary. | PREFERRED METHOD. |

Protocol: Safe Saponification of Methyl Picolinate

-

Dissolution: Dissolve ester in THF/Water (1:1).

-

Reagent: Add LiOH (2.5 equiv).

-

Reaction: Stir at RT (or mild heat <40°C) until TLC shows consumption.

-

Workup (CRITICAL):

-

Do not acidify to pH 1 and extract.

-

Instead, wash the aqueous layer with EtOAc to remove impurities.

-

Lyophilize the aqueous layer to obtain the Lithium Picolinate salt.

-

If the free acid is required: Cool to 0°C. Acidify carefully to pH 3.5 (precipitate forms). Filter immediately. Do not let it sit in the mother liquor.

-

Module 3: Metal-Catalyzed Cross-Couplings

Q: My yield is low in Suzuki couplings using picolinic acid derivatives. Is the catalyst eating my starting material? A: Yes. This is known as Protodecarboxylation .

Picolinic acids are excellent chelators. They bind to Pd or Cu centers. Once bound, the metal can facilitate decarboxylation even at neutral pH, effectively mimicking the Hammick mechanism but with a metal atom stabilizing the transition state (Gooßen et al.).

Troubleshooting Guide:

| Symptom | Diagnosis | Corrective Action |

| Gas evolution bubbles during reaction | Thermal decarboxylation | Lower temp; Switch to Ester form for coupling. |

| Catalyst poisoning (Reaction stalls) | N-atom chelation | Use 3-substituted picolinates (steric bulk breaks chelation) or add CuI scavengers. |

| Loss of -COOH group | Metal-catalyzed protodecarboxylation | Protect the acid as a tert-butyl ester. The bulky ester prevents chelation and decarboxylation. |